molecular formula C7H11NO2S B13626506 Methyl (2S)-2-isothiocyanatopentanoate

Methyl (2S)-2-isothiocyanatopentanoate

Cat. No.: B13626506
M. Wt: 173.24 g/mol
InChI Key: MTFCKGYUNKZCRD-LURJTMIESA-N
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Description

Methyl (2S)-2-isothiocyanatopentanoate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2S)-2-isothiocyanatopentanoate can be synthesized through several methods. One common approach involves the reaction of (2S)-2-aminopentanoic acid with methyl chloroformate to form the corresponding methyl ester. This ester is then treated with thiophosgene to introduce the isothiocyanate group. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-isothiocyanatopentanoate undergoes various chemical reactions, including:

    Oxidation: The isothiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the isothiocyanate group can yield amines.

    Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Thiourea derivatives.

Scientific Research Applications

Methyl (2S)-2-isothiocyanatopentanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-isothiocyanatopentanoate involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, altering their function. The compound may target specific enzymes or receptors, disrupting cellular processes and leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Methyl (2S)-2-isothiocyanatopentanoate can be compared with other isothiocyanate compounds, such as:

    Phenethyl isothiocyanate: Known for its anticancer properties.

    Allyl isothiocyanate: Commonly found in mustard oil and has antimicrobial activity.

    Sulforaphane: Found in cruciferous vegetables and studied for its chemopreventive effects.

Uniqueness

This compound is unique due to its specific structure, which combines the isothiocyanate group with a pentanoate ester. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

methyl (2S)-2-isothiocyanatopentanoate

InChI

InChI=1S/C7H11NO2S/c1-3-4-6(8-5-11)7(9)10-2/h6H,3-4H2,1-2H3/t6-/m0/s1

InChI Key

MTFCKGYUNKZCRD-LURJTMIESA-N

Isomeric SMILES

CCC[C@@H](C(=O)OC)N=C=S

Canonical SMILES

CCCC(C(=O)OC)N=C=S

Origin of Product

United States

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